N-(2-Cyanoethyl)phthalimide chemical properties and structure
N-(2-Cyanoethyl)phthalimide chemical properties and structure
An In-depth Technical Guide to N-(2-Cyanoethyl)phthalimide for Researchers and Drug Development Professionals
Introduction
N-(2-Cyanoethyl)phthalimide is a bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry. It incorporates two key structural motifs: the phthalimide group, a well-established masked form of a primary amine, and a cyanoethyl group, which offers a versatile handle for a variety of chemical transformations. This unique combination makes it a strategic building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Phthalimide derivatives, as a class, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making N-(2-Cyanoethyl)phthalimide a compound of significant interest for drug discovery and development pipelines.[1][2][3] Its utility is further underscored by the role of the phthalimide moiety in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[4]
Chemical Identity and Physicochemical Properties
N-(2-Cyanoethyl)phthalimide is a white to off-white solid at room temperature. Its core structure consists of an isoindoline-1,3-dione ring system N-substituted with a propanenitrile chain.
| Property | Value | Source(s) |
| CAS Number | 3589-45-5 | [4][5][6][7] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanenitrile | [4][6] |
| Synonyms | 2-(2-Cyanoethyl)phthalimide, 3-(1,3-dioxoisoindolin-2-yl)propanenitrile | [6] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4][5][6][7] |
| Molecular Weight | 200.19 g/mol | [4][5][6][7] |
| Appearance | White solid | [8] |
| Melting Point | 156-160 °C (for a related thio-derivative) | [9] |
| Solubility | Slightly soluble in water | [8] |
Molecular Structure and Functional Significance
The structure of N-(2-Cyanoethyl)phthalimide is fundamental to its reactivity and utility. It can be deconstructed into two primary functional components.
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The Phthalimide Moiety : This bicyclic aromatic imide is exceptionally stable. Crucially, it serves as a protecting group for a primary amine, a cornerstone of the Gabriel synthesis.[10] The acidic nature of the N-H proton in the parent phthalimide (pKa ≈ 8.3) allows for easy deprotonation to form the phthalimide anion, a potent nucleophile for SN2 reactions.[8] In the context of drug development, the phthalimide core is a recognized pharmacophore found in drugs like thalidomide and its analogs (lenalidomide, pomalidomide), which are known immunomodulators that bind to the cereblon (CRBN) E3 ubiquitin ligase.[3][4]
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The Cyanoethyl Moiety : The -CH₂CH₂CN group provides a reactive site for synthetic elaboration. The nitrile (cyano) group is a versatile functional group that can be transformed into other key functionalities, such as amines, carboxylic acids, or ketones.[4] This allows for the strategic extension and modification of the molecular scaffold.
Caption: 2D structure of N-(2-Cyanoethyl)phthalimide.
Synthesis Protocol
The most common and efficient synthesis of N-(2-Cyanoethyl)phthalimide involves the N-alkylation of potassium phthalimide with a suitable 3-carbon electrophile, such as 3-bromopropionitrile. This reaction is a variation of the Gabriel synthesis.[7][10]
Experimental Protocol: Synthesis from Potassium Phthalimide and 3-Bromopropionitrile[7]
This protocol is based on established laboratory procedures with high reported yields.[7]
Materials:
-
Potassium phthalimide
-
3-Bromopropanenitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (e.g., 7 g, 37.8 mmol) and 50 mL of anhydrous DMF.
-
Stir the solution until the potassium phthalimide is fully dissolved or well-suspended.
-
Add 3-bromopropanenitrile (e.g., 2.02 g, 15.12 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 3 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography to yield pure N-(2-Cyanoethyl)phthalimide. A reported yield under these conditions is 96%.[7]
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.
-
Heating (80°C): Heating provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a practical rate.[7]
Caption: Key chemical transformations of the cyanoethyl group.
Cleavage of the Phthalimide Group
The primary application of the phthalimide group is its role in the Gabriel synthesis, where it is ultimately cleaved to release a primary amine. The most common method for this deprotection is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol. [10]This reaction is mild and efficient, proceeding via the formation of a stable phthalhydrazide byproduct, liberating the desired primary amine. This two-step sequence (alkylation followed by hydrazinolysis) allows N-(2-Cyanoethyl)phthalimide to act as a synthetic equivalent of 3-aminopropanenitrile.
Applications in Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The phthalimide core is a privileged scaffold in medicinal chemistry. Derivatives have shown a vast range of activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. [1][2][3]N-(2-Cyanoethyl)phthalimide provides a direct entry point for synthesizing novel analogs by modifying the cyanoethyl tail.
-
Intermediate for PROTACs: A cutting-edge application involves the use of the phthalimide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. [4]In PROTAC technology, a molecule is designed with two heads: one binds to a target protein of interest, and the other (often a phthalimide derivative) binds to an E3 ligase. This proximity induces ubiquitination and subsequent degradation of the target protein. The cyanoethyl group of N-(2-Cyanoethyl)phthalimide can be reduced to an amine, providing a linker attachment point for conjugation to a target-binding ligand. [4]* Precursor for Heterocycles: The compound can be used as a starting material for synthesizing various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides clear diagnostic signals. In CDCl₃, the expected peaks are:
-
δ 7.93-7.90 ppm (m, 2H): Aromatic protons on the phthalimide ring, ortho to the carbonyl groups. [7] * δ 7.79-7.77 ppm (m, 2H): Aromatic protons on the phthalimide ring, meta to the carbonyl groups. [7] * δ 4.04 ppm (t, J = 6.9 Hz, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂-). [7] * δ 2.83 ppm (t, J = 6.9 Hz, 2H): Methylene protons adjacent to the cyano group (-CH₂-CN). [7] The triplet multiplicity of the aliphatic protons arises from coupling with their adjacent methylene neighbors.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon environment:
-
~167 ppm: Carbonyl carbons of the imide. [11] * ~134-124 ppm: Aromatic carbons of the phthalimide ring. [11] * ~117 ppm: Carbon of the nitrile group (-C≡N). [12] * ~35 ppm: Aliphatic carbon adjacent to the imide nitrogen (-N-CH₂-). [12] * ~15 ppm: Aliphatic carbon adjacent to the nitrile group (-CH₂-CN). [12]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to its functional groups:
-
~2250 cm⁻¹: Sharp, medium-intensity peak for the C≡N stretch of the nitrile.
-
~1770 and 1715 cm⁻¹: Two strong C=O stretching bands, characteristic of the cyclic imide. [13] * ~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
Safety and Handling
N-(2-Cyanoethyl)phthalimide should be handled with appropriate laboratory precautions.
-
Hazard Classification: It is classified as an irritant, with the GHS signal word "Warning". [4]* Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15] * Avoid contact with skin and eyes. [16]In case of contact, rinse thoroughly with water. [14]* Storage: Store in a tightly closed container in a cool, dry place. [15]* Stability and Reactivity: The compound is chemically stable under normal ambient conditions. [15]It is incompatible with strong oxidizing agents. [15]Hazardous decomposition products upon heating can include toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [15][17] Disclaimer: This compound is intended for research use only and is not for human or veterinary use. [4]
-
References
-
N-((2-Cyanoethyl)thio)phthalimide | C11H8N2O2S | CID 4067398. PubChem. [Link]
-
N-{[(2-cyanoethyl)cyclohexylamino]methyl}phthalimide. SpectraBase. [Link]
-
13 C NMR spectrum of phthalimide analog. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR. [Link]
-
Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and evaluation of anxiolytic activity of phthalimide derivatives. SciSpace. [Link]
-
Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. PubMed. [Link]
-
Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. [Link]
-
Phthalimide. Wikipedia. [Link]
-
Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. Semantic Scholar. [Link]
-
Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]
-
N-(2-Aminoethyl)phthalimide hydrochloride. Chem-Impex. [Link]
-
Phthalimide synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. N-(2-Cyanoethyl)phthalimide | 3589-45-5 | Benchchem [benchchem.com]
- 5. N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5 [m.chemicalbook.com]
- 6. N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5 [chemicalbook.com]
- 7. N-(2-CYANOETHYL)-PHTHALIMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. N-((2-CYANOETHYL)THIO)PHTHALIMIDE 98 | 88683-57-2 [chemicalbook.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. fishersci.se [fishersci.se]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
